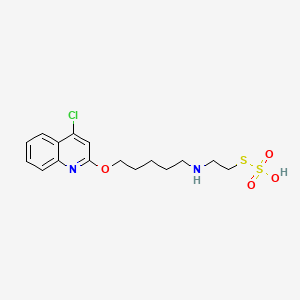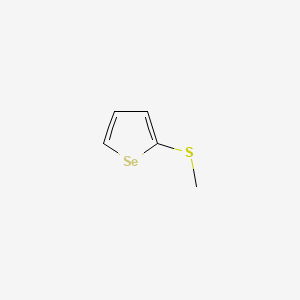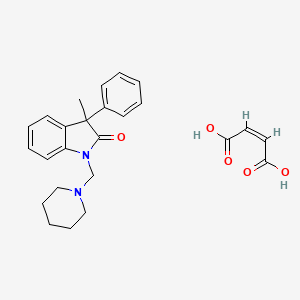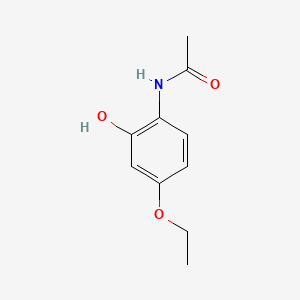![molecular formula C12H10B2O4 B13822744 4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(catecholato)diboron is an organoboron compound with the chemical formula (B_2(C_6H_4O_2)_2). It is a diboron molecule where two boron atoms are bonded to two catechol ligands. This compound is of significant interest in the field of organic chemistry due to its unique electronic properties and its role in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(catecholato)diboron can be synthesized through the reaction of catechol with boron trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under an inert atmosphere to prevent the oxidation of the boron compound .
Industrial Production Methods
In industrial settings, the production of bis(catecholato)diboron often involves the use of diboron reagents such as bis(pinacolato)diboron. The process includes the formation of Lewis acid-base adducts, which are then converted into the desired diboron compound through various catalytic processes .
Chemical Reactions Analysis
Types of Reactions
Bis(catecholato)diboron undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boron hydrides.
Substitution: The catechol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(catecholato)diboron include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds .
Scientific Research Applications
Bis(catecholato)diboron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(catecholato)diboron exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound’s Lewis acid character allows it to form adducts with Lewis bases, facilitating the cleavage of the B-B bond and the formation of new boron-containing compounds . The pathways involved in these reactions often include the formation of radical intermediates and the participation of transition metal catalysts .
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another widely used diboron compound with similar reactivity but different ligand structure.
Bis(neopentyl glycolato)diboron: Similar in reactivity but with neopentyl glycol ligands instead of catechol.
Uniqueness
Bis(catecholato)diboron is unique due to its catechol ligands, which provide distinct electronic properties and reactivity compared to other diboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C12H10B2O4 |
|---|---|
Molecular Weight |
239.8 g/mol |
IUPAC Name |
2-(6,7-dihydro-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H10B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-3,5-7H,4,8H2 |
InChI Key |
UMPOIAWIDCLOHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C=CCC2)B3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)


![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)

![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)
![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
